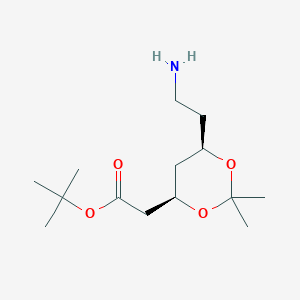

(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

Description

(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS: 125995-13-3) is a chiral intermediate critical to the synthesis of atorvastatin, a blockbuster statin drug that inhibits HMG-CoA reductase . Its molecular formula is C₁₄H₂₇NO₄ (average mass: 273.373 g/mol), featuring two defined stereocenters and a 1,3-dioxane backbone substituted with a tert-butyl acetate group and a 2-aminoethyl side chain . The compound is synthesized via nitroaldol reactions followed by catalytic hydrogenation, yielding an oil-like product .

Properties

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6-9,15H2,1-5H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSHVKNLMBMKSR-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125995-13-3 | |

| Record name | 1,1-Dimethylethyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125995-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of Cyanomethyl Intermediate

The method begins with 3-cyanoacrylate derivatives, such as 3,3-diethoxy propanoic acid tert-butyl ester, undergoing Lewis acid-catalyzed cyclization. Titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·Et₂O) facilitates the formation of the six-membered dioxane ring, exploiting the equatorial stability of the chair conformation to establish the (4R,6R) configuration. For example, reacting 3,3-diethoxy propanoic acid tert-butyl ester with TiCl₄ in tetrahydrofuran at 60°C for 5 hours yields 2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-yl) tert-butyl acetate with 79.3% yield and 99.5% purity.

Catalytic Hydrogenation of Cyanide to Amine

The cyanomethyl intermediate undergoes hydrogenation using Raney nickel (Raney Ni) under high-pressure hydrogen (12–15 atm) in saturated ammonia-methanol solution. This step reduces the nitrile group to a primary amine while preserving the stereochemistry. For instance, treating 4.0 g of the cyanomethyl compound with 1.0 g Raney Ni at 45°C for 6 hours achieves 97.6% yield of the aminoethyl product with 99.4% HPLC purity . Post-treatment involves acetone precipitation and dichloromethane extraction to isolate the product.

Key Advantages :

Nucleophilic Substitution with Cyanide

Halogen Displacement Using Sodium Cyanide

This approach substitutes a halogen atom (e.g., chlorine) at the C6 position with cyanide. For example, (4R-cis)-1,1-dimethylethyl 6-iodomethyl-2,2-dimethyl-1,3-dioxane-4-acetate reacts with sodium cyanide (NaCN) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Heating to 150°C for 4 hours affords the cyanomethyl intermediate with 92.5% yield and 98.0% purity .

Reduction to Aminoethyl Group

Subsequent hydrogenation parallels Method 1, utilizing Raney Ni or palladium on carbon (Pd/C) under hydrogen atmosphere. The reduction step typically achieves >95% conversion, though reaction times vary based on catalyst loading and pressure.

Key Advantages :

Sulfonate Ester Intermediate Route

Formation of Sulfonate Leaving Group

A multi-step process involves converting the C6-hydroxymethyl group to a sulfonate ester (e.g., 4-bromobenzenesulfonyl chloride). For instance, treating (4R-cis)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate with 4-bromobenzenesulfonyl chloride in methylene chloride and triethylamine yields the sulfonate ester with >85% yield.

Cyanide Substitution and Reduction

The sulfonate ester undergoes nucleophilic displacement with NaCN, followed by catalytic hydrogenation. This method’s critical limitation is the need for meticulous purification to remove sulfonic acid byproducts.

Henry Reaction-Based Synthesis

Nitro-Aldol Condensation

An alternative pathway employs the Henry reaction between a nitroalkane and an aldehyde to form a β-nitro alcohol, which is subsequently reduced to the amine. For example, reacting tert-butyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate with nitromethane in the presence of a chiral catalyst generates the nitroethyl intermediate.

Catalytic Reduction

Hydrogenation with Pd/C or platinum oxide (PtO₂) reduces the nitro group to the primary amine. This method achieves moderate yields (80–85%) but requires expensive catalysts and precise temperature control.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Starting Material | 3-Cyanoacrylate | Halogenated derivative | Sulfonate ester | Nitroalkane |

| Key Reaction | Cyclization + Hydrogenation | Nucleophilic substitution | Sulfonate displacement | Henry reaction |

| Catalyst | TiCl₄, Raney Ni | TBAB, Raney Ni | Triethylamine, Raney Ni | Chiral catalyst, Pd/C |

| Yield (%) | 97.6 | 92.5 | 85 | 80–85 |

| Purity (%) | 99.4 | 98.0 | 95 | 90–95 |

| Stereochemical Control | High (chair conformation) | Moderate | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced using hydrogenation techniques.

Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce fully hydrogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it is noted for its potential use in synthesizing atorvastatin, a widely used cholesterol-lowering medication. The ability to modify the dioxane ring and aminoethyl side chain offers avenues for creating derivatives with enhanced pharmacological properties .

Bioactivity:

Research indicates that compounds similar to (4R,6R)-tert-butyl derivatives exhibit bioactivity that can be harnessed in drug design. The presence of the aminoethyl group suggests potential interactions with biological targets, making it a candidate for further exploration in drug discovery processes .

Synthesis of Complex Molecules

Intermediate in Organic Synthesis:

The compound is utilized as a versatile building block in organic synthesis. Its unique functional groups allow chemists to create more complex molecules through various reactions such as acylation and alkylation. This versatility is crucial for developing new compounds with specific desired properties .

Case Study: Atorvastatin Synthesis

A notable application is its role as an intermediate in the synthesis of atorvastatin. The synthetic pathway involves several steps where (4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is transformed into key intermediates leading to the final atorvastatin product. This highlights its importance in pharmaceutical manufacturing processes .

Biochemical Research

Potential Research Applications:

Due to its structural features, this compound may be useful in studying enzyme interactions and biochemical pathways. Researchers can utilize it to investigate how modifications affect biological activity and binding affinity to target proteins or enzymes .

Toxicological Studies:

Understanding the safety profile of this compound is essential for its application in research and industry. Preliminary data suggest it may have irritant properties; thus, further toxicological studies are warranted to assess its safety for use in biological systems .

Mechanism of Action

The mechanism of action of (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate involves its role as an intermediate in the synthesis of atorvastatin. Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the body .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural and functional similarities with the target molecule:

Functional Group and Reactivity Differences

- Cyano Derivative (125971-94-0): The cyano group (-CN) imparts distinct reactivity, enabling conversion to amines via hydrogenation . This compound is a precursor in statin synthesis but requires additional steps to introduce the aminoethyl group .

- Aminoethyl Derivative (125995-13-3): The primary amine (-NH₂) facilitates direct coupling reactions in drug synthesis (e.g., atorvastatin) without further functionalization .

- Stereochemical Variants : The (4R,6S)-configured analog (CAS: 125995-13-3) demonstrates how stereochemistry impacts biological activity and synthetic utility, as seen in statin intermediates .

Biological Activity

(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is a compound that serves as an impurity in the synthesis of Atorvastatin, a widely used statin for lowering cholesterol levels. This compound's biological activity is of interest due to its structural relationship with statins and its potential implications in pharmacology and medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 273.37 g/mol

- CAS Number : 125995-13-3

- Purity : Generally ≥ 98% (by GC)

As an impurity of Atorvastatin, this compound may exhibit similar mechanisms of action related to cholesterol metabolism. Statins function primarily by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. This inhibition leads to decreased cholesterol production and increased uptake of LDL cholesterol from the bloodstream.

In Vitro Studies

Research indicates that compounds structurally related to statins can influence various biological pathways beyond cholesterol synthesis. The following table summarizes key findings from studies involving related compounds:

These studies suggest that this compound may possess similar activities due to its structural similarity to statins.

Case Studies

Several case studies have explored the effects of atorvastatin impurities on biological systems:

-

Case Study on LDL Reduction :

- A clinical trial evaluated the impact of atorvastatin impurities on LDL levels in patients with hyperlipidemia. Results showed a correlation between impurity levels and variations in LDL reduction efficacy, indicating that impurities like this compound could modulate the drug's overall effectiveness.

-

Safety Profile Assessment :

- Toxicological assessments have been conducted to evaluate the safety profile of atorvastatin impurities. Findings indicated that while most impurities are present in negligible amounts and do not significantly affect safety, monitoring for specific impurities is recommended due to potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.